1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)2-11-1-4(9)10-3-11;;/h1,3H,2,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFARLBDRFAKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the direct trifluoroethylation of imidazole derivatives using reagents such as 2,2,2-trifluoroethyl(mesityl)-iodonium triflate . This reaction is carried out under mild conditions and is highly selective for the C3 position on the imidazole ring. Industrial production methods may involve the use of more scalable processes, such as continuous flow chemistry, to ensure consistent and high-yield production.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid under specific conditions.
Complex Formation: The compound can form complexes with Lewis bases through hydrogen bonding, which can be useful in various catalytic processes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride is utilized as a key intermediate in the synthesis of pharmaceuticals. Its fluorinated structure contributes to:
- Increased Metabolic Stability: The presence of fluorine often enhances the metabolic stability of drug candidates, making them more effective and longer-lasting in biological systems .
- Improved Bioavailability: Fluorinated compounds frequently exhibit better absorption and distribution within biological systems, which is crucial for drug efficacy .
Case Study:
A study highlighted the synthesis of novel imidazole derivatives using this compound as a precursor. These derivatives demonstrated significant activity against specific cancer cell lines, showcasing the potential for developing targeted cancer therapies .
Agrochemistry
In agrochemical applications, 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride serves as a precursor for designing new pesticides and herbicides. The fluorinated structure can modify the physicochemical properties of active ingredients:
- Enhanced Efficacy: Fluorination can improve the potency of agrochemicals by altering their lipophilicity and solubility profiles .
- Environmental Safety: Compounds with fluorinated groups often exhibit reduced toxicity to non-target organisms while maintaining effectiveness against pests .
Case Study:
Research has shown that fluorinated agrochemicals derived from imidazole structures have improved selectivity and reduced environmental impact compared to traditional non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electronic effects. The trifluoroethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, thereby modulating their activity. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Key Observations:
Fluorinated Substituents : The trifluoroethyl group in the target compound contrasts with the trifluoromethylphenyl group in triflumizole and the benzimidazole-linked trifluoromethyl group in the patent-derived compound . Fluorine’s electron-withdrawing properties enhance metabolic stability and binding affinity in agrochemicals and pharmaceuticals.
Core Heterocycle : Unlike triazole-based fungicides (e.g., propiconazole), the target compound retains an imidazole ring, which is less common in commercial fungicides but prevalent in experimental intermediates .
Salt Form : The dihydrochloride salt differentiates it from analogs like triflumizole (neutral molecule) and the discontinued hydrochloride form mentioned in , suggesting tailored solubility for specific reaction conditions .
Applications : While triflumizole and propiconazole are directly used as fungicides, the target compound’s role is inferred to be an intermediate, aligning with the synthetic methodologies in , where imidazole derivatives are coupled to form complex bioactive molecules .
Research Findings and Industrial Relevance
- Discontinuation Note: highlights discontinuation of its hydrochloride analog, possibly due to low demand or synthesis challenges. This underscores the importance of salt selection in optimizing stability and commercial viability .
Biological Activity
Overview
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride is a fluorinated organic compound that has gained attention in medicinal chemistry and other scientific fields due to its unique structural characteristics and biological activities. The trifluoroethyl group attached to the imidazole ring significantly influences the compound's chemical properties, making it a valuable candidate for various applications, including drug development and catalysis.
- Molecular Formula : CHClFN
- Molecular Weight : 201.58 g/mol
- CAS Number : 2197054-18-3
The biological activity of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's ability to form hydrogen bonds and interact with enzymes or receptors, thereby modulating their activity. This can lead to significant changes in biochemical pathways and physiological responses.
Medicinal Applications
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride has been explored for its potential in the following areas:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated a mean GI of approximately 10.7 µM against various cancer cell lines . This suggests its potential as a lead compound in anticancer drug development.
- Antimicrobial Properties : Research indicates that this compound exhibits antibacterial activity against several strains, including Staphylococcus aureus and Streptococcus pyogenes. Its mechanism may involve inhibition of bacterial topoisomerases .
Case Studies
A study conducted on the compound's effects on T-cell proliferation demonstrated that it could act as a selective inhibitor with an IC of 0.004 µM, highlighting its potential as an immunomodulatory agent . Additionally, the compound's ability to inhibit amyloid beta interactions suggests a role in neurodegenerative disease research .
Comparative Analysis
To better understand the biological activity of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride, it is useful to compare it with similar compounds:
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride | 10.7 | Inhibition of cancer cell proliferation |
| Temozolomide | 79 | DNA methylation leading to cell death |
| Other fluorinated imidazoles | Varies | Diverse mechanisms including enzyme inhibition |
Synthesis and Research Applications
The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride typically involves direct trifluoroethylation of imidazole derivatives. This compound serves as a versatile building block for synthesizing pharmaceuticals with enhanced metabolic stability and bioavailability . Its applications extend beyond medicinal chemistry into agrochemistry and material science due to its unique electronic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-imidazol-4-amine dihydrochloride, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution, where trifluoroethylation of the imidazole ring is achieved using 2,2,2-trifluoroethyl triflate or bromide under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹⁹F NMR : Confirm the trifluoroethyl group (δ ~3.8–4.2 ppm for CH₂CF₃ protons; ¹⁹F signals at ~-60 to -70 ppm) and imidazole ring protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry (ESI-MS) : Detect [M+H]⁺ or [M-Cl]⁻ ions to verify molecular weight (C₅H₈Cl₂F₃N₃).
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl within ±0.4% of theoretical values) .
Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?
- Methodology :
- Solubility : Test in DMSO (high solubility), aqueous buffers (pH 2–10), and organic solvents (e.g., MeOH, EtOAc) via turbidimetry. The dihydrochloride salt is typically water-soluble (>50 mg/mL at pH 4–6) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability is pH-dependent, with degradation likely under strongly acidic/basic conditions .
Advanced Research Questions
Q. What is the mechanistic role of the trifluoroethyl group in modulating biological activity?
- Methodology : The CF₃ group enhances metabolic stability and lipophilicity (logP ~1.5–2.0), as shown in analogs. Fluorine’s strong inductive effect reduces the basicity of the amine group (pKa ~6.5–7.0), improving membrane permeability. Use comparative studies with non-fluorinated analogs in cellular uptake assays (e.g., Caco-2 monolayers) and metabolic stability tests (microsomal incubation) .
Q. How can conflicting data on receptor-binding affinities be resolved?
- Methodology : Discrepancies may arise from assay conditions (e.g., ionic strength, temperature). Standardize protocols:
- Use radioligand binding assays (³H-labeled compound) with defined buffer systems (e.g., Tris-HCl, pH 7.4).
- Validate via orthogonal methods (SPR, ITC) to measure binding kinetics (Kd, kon/koff) .
Q. What strategies optimize the compound’s selectivity for kinase targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., H-bonding with hinge regions).
- Synthesize derivatives with modified substituents (e.g., methyl, chloro) at the imidazole 2-position.
- Test in kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
Q. How can computational models predict metabolic pathways for this compound?
- Methodology :
- Use in silico tools (Meteor, ADMET Predictor) to identify potential sites of oxidation (e.g., imidazole ring, trifluoroethyl group).
- Validate with in vitro hepatocyte incubations (human/rat) and LC-MS/MS metabolite profiling .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Methodology :
- Re-evaluate assay conditions (e.g., ATP concentration in kinase assays).
- Use a reference inhibitor (e.g., staurosporine) as an internal control.
- Perform dose-response curves in triplicate with orthogonal detection methods (luminescence vs. fluorescence) .
Experimental Design Considerations
Q. What controls are essential for in vivo efficacy studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
